Carbonyl dibromide

説明

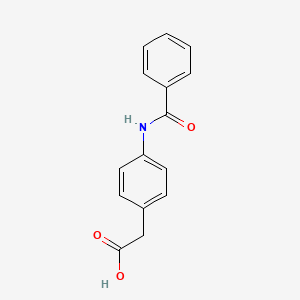

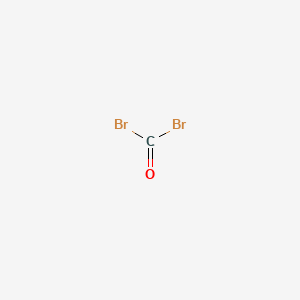

Carbonyl dibromide (CBr2O) is a chemical compound that belongs to the family of organic bromine compounds. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. Carbonyl dibromide is also known as bromoformyl bromide or bromodibromomethanone.

科学的研究の応用

Synthesis of Metal Bromides and Bromide Oxides

Carbonyl dibromide reacts with d- and f-block transition-metal oxides to form either the metal bromide or bromide oxide. This process is driven by the elimination of carbon dioxide and offers a convenient method for preparing many known bromide derivatives of transition metals, lanthanides, and actinides, as well as for synthesizing new materials. This method has been shown to convert compounds such as V₂O₅, MoO₂, Re₂O₇, Sm₂O₃, and UO₃ into VOBr₂, MoO₂Br₂, ReOBr₄, SmBr₃, and UOBr₃, respectively, often yielding products in essentially quantitative yield and high purity (Parkington, Ryan, & Seddon, 1997).

Homoallylation Reactions

Carbonyl dibromide is instrumental in homoallylation reactions, where various carbonyl compounds are converted to their corresponding homoallylic alcohols under ultrasonic irradiation and solvent-free conditions, in the presence of metallic tin and excess allyl bromide. Diallyltin(IV) dibromide is identified as the reactive species in this process, with several allyl tin(II/IV) species detected in the organic extracts of the reactions (Andrews, Peatt, & Raston, 2002).

Conversion of Carbonyl Steroid Derivatives

Carbonyl dibromide facilitates the conversion of carbonyl steroid derivatives to 1,1-dibromoalkenes through catalytic olefination. This involves N-unsubstituted steroid hydrazones reacting with tetrabromomethane in the presence of copper(I) chloride. The resulting dibromides can be used for synthesizing various functionalized steroids by converting the dibromomethylidene fragment to carboxy, amide, and phosphonate groups (Kazantsev, Lukashev, & Nenajdenko, 2018).

特性

IUPAC Name |

carbonyl dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2O/c2-1(3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPGXQKZSZOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208041 | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonyl dibromide | |

CAS RN |

593-95-3 | |

| Record name | Carbonic dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine](/img/structure/B3054199.png)

![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)

![4-phenyl-N-[(1Z)-(2,3,4-trimethoxyphenyl)methylene]piperazin-1-amine](/img/structure/B3054214.png)

![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)